molecular formula C7H6OS2 B1670783 Dithiosalicylic acid CAS No. 527-89-9

Dithiosalicylic acid

Cat. No. B1670783
CAS RN: 527-89-9
M. Wt: 170.3 g/mol
InChI Key: AJQLEJAVGARHGQ-UHFFFAOYSA-N
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Patent
US04135028

Procedure details

A further production process comprises converting phthalic acid anhydride into phthalimide and phthalimide into anthranilic acid, diazotising the anthranilic acid and reacting the diazotised product with sodium sulphide/sulphur to dithiosalicylic acid, esterifying the dithiosalicylic acid with methanol, and reacting the esterified product by means of oxidating chlorination to methyl benzoate-o-sulphonic acid chloride and subsequently converting this with ammonia into the saccharin ammonium salt. Another method consists of oxidising o-chlorotoluene with sodium bichromate to give o-chlorobenzoic acid, subsequently reacting this with sodium sulphite to o-sulphobenzoic acid, esterifying this with methanol and reacting the esterified product with thionyl chloride or sulphuryl chloride to methyl benzoate-o-sulphonic acid chloride, and converting this with ammonia into the saccharin ammonium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
saccharin ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
sodium sulphide sulphur
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
methyl benzoate-o-sulphonic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6]C(=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1(=O)NC(=O)C2=CC=CC=C12.C(O)(=O)C1C(=CC=CC=1)N.[S-2].[Na+].[Na+].[S].C(S)(=S)C1C(=CC=CC=1)O.N.[NH4+].S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.[Cl:61]C1C=CC=CC=1C.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.[Na+].[Na+]>CO>[Cl:61][C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11] |f:3.4.5.6,9.10,12.13.14,^3:35|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
saccharin ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Eleven
Name
sodium sulphide sulphur
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+].[S]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=S)S
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=S)S
Step Fourteen
Name
methyl benzoate-o-sulphonic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.